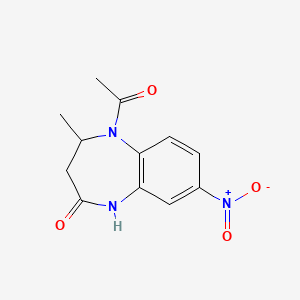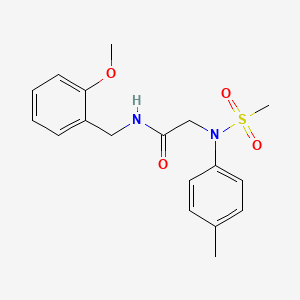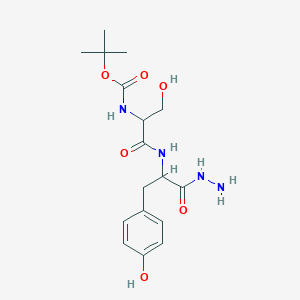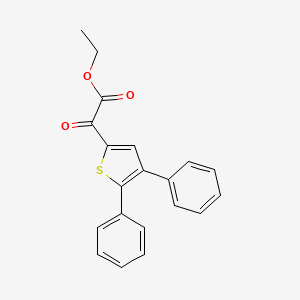
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactionsThe reaction conditions may vary depending on the specific synthetic pathway, but common reagents include acyl chlorides, amines, and bases .
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: Cyclization reactions can be performed to form more complex ring structures, often using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to inhibit certain enzymes or interact with specific biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(4-Methylphenyl)-3-(heptylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.
1-(4-Chlorophenyl)-3-(octylamino)pyrrolidine-2,5-dione: This compound has an octyl group instead of a heptyl group attached to the amino group.
1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,4-dione: This compound has a different position of the carbonyl group in the pyrrolidine ring.
These similar compounds may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWUJXIMIZPFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B4920557.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B4920565.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
acetate](/img/structure/B4920575.png)
![(5Z)-1-benzyl-5-[(butylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4920584.png)



![5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4920610.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)


